Species-Specific MrgC Potency
In a direct head-to-head comparison using HEK-293 cells expressing recombinant rat MrgC or mouse MrgC11, JHU-58 and the peptide agonist BAM8-22 exhibited distinct species-dependent potency profiles [1]. At rat MrgC, JHU-58 demonstrated an EC50 of 0.6 µM, whereas BAM8-22 was more potent with an EC50 of 0.3 µM [1]. Conversely, at mouse MrgC11, JHU-58's EC50 was 1.0 µM compared to BAM8-22's 0.3 µM, representing a 3.3-fold lower potency for JHU-58 in the mouse receptor context [1].
| Evidence Dimension | Receptor activation potency (EC50) |
|---|---|
| Target Compound Data | 0.6 µM (rat MrgC); 1.0 µM (mouse MrgC11) |
| Comparator Or Baseline | BAM8-22: 0.3 µM (rat MrgC); 0.3 µM (mouse MrgC11) |
| Quantified Difference | JHU-58 is 2-fold less potent at rat MrgC and 3.3-fold less potent at mouse MrgC11 compared to BAM8-22 |
| Conditions | HEK-293 cells expressing recombinant rat MrgC or mouse MrgC11; calcium imaging assay |
Why This Matters
The species-dependent potency difference necessitates careful experimental design when translating findings between rodent models; JHU-58's lower potency in mouse MrgC11 may require higher dosing in mouse studies compared to rat models.
- [1] He SQ, Li Z, Chu YX, et al. MrgC agonism at central terminals of primary sensory neurons inhibits neuropathic pain. Pain. 2014;155(3):534-544. doi:10.1016/j.pain.2013.12.008 View Source
